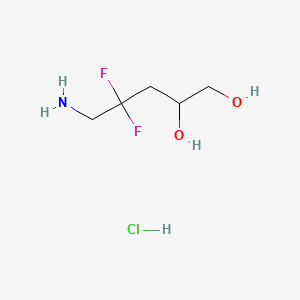
5-Amino-4,4-difluoropentane-1,2-diolhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-amino-4,4-difluoropentane-1,2-diol hydrochloride is a chemical compound with the molecular formula C5H11F2NO2·HCl It is a derivative of pentane, featuring amino and diol functional groups along with fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4,4-difluoropentane-1,2-diol hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the fluorination of a suitable pentane derivative, followed by the introduction of amino and diol groups through a series of chemical reactions. The reaction conditions often include the use of specific reagents and catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes large-scale reactions under controlled conditions, followed by purification steps such as crystallization or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-amino-4,4-difluoropentane-1,2-diol hydrochloride can undergo various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diol groups can yield ketones or aldehydes, while reduction of the amino group can produce secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
5-amino-4,4-difluoropentane-1,2-diol hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-amino-4,4-difluoropentane-1,2-diol hydrochloride involves its interaction with specific molecular targets. The amino and diol groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The fluorine atoms may also play a role in modulating the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-amino-2,2-difluoropentane-1,4-diol hydrochloride
- 5-amino-3,3-difluoropentane-1,2-diol hydrochloride
Uniqueness
5-amino-4,4-difluoropentane-1,2-diol hydrochloride is unique due to the specific positioning of its functional groups and fluorine atoms. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C5H12ClF2NO2 |
|---|---|
Molekulargewicht |
191.60 g/mol |
IUPAC-Name |
5-amino-4,4-difluoropentane-1,2-diol;hydrochloride |
InChI |
InChI=1S/C5H11F2NO2.ClH/c6-5(7,3-8)1-4(10)2-9;/h4,9-10H,1-3,8H2;1H |
InChI-Schlüssel |
ROEFPHIGZXGDSC-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(CO)O)C(CN)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{3-Cyclopentylbicyclo[1.1.1]pentan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13456971.png)
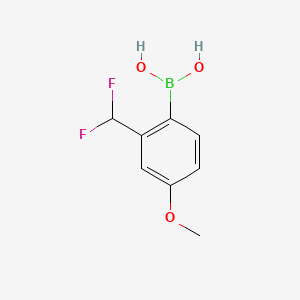
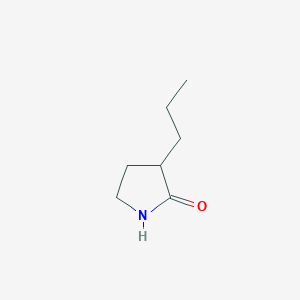
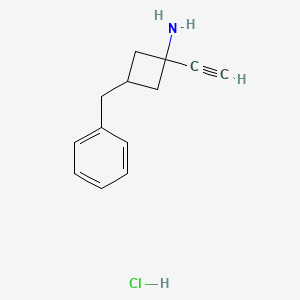
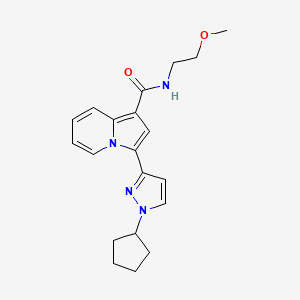
![3-[(Prop-2-yn-1-yl)amino]cyclobutane-1-carbonitrile hydrochloride](/img/structure/B13456987.png)
![4-[(2-Methylpropanoyl)oxy]butanoic acid](/img/structure/B13456994.png)
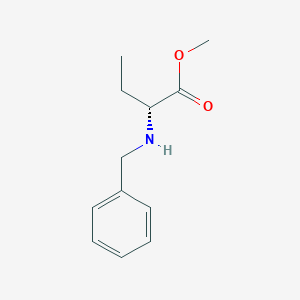
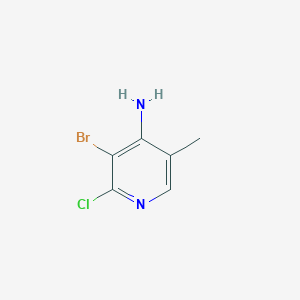
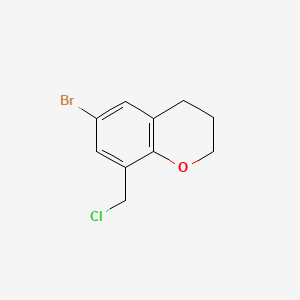
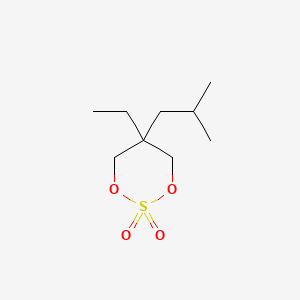

![tert-butyl N-[(2S)-1-(4-aminophenyl)-3-hydroxypropan-2-yl]carbamate](/img/structure/B13457038.png)

